molecular formula C12H9N B1241550 1H-benzo[de]isoquinoline

1H-benzo[de]isoquinoline

Cat. No. B1241550
M. Wt: 167.21 g/mol
InChI Key: LVGHEZGKZFPGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-benzo[de]isoquinoline is a benzo[de]isoquinoline. It is a tautomer of a 4H-benzo[de]isoquinoline and a 6H-benzo[de]isoquinoline.

Scientific Research Applications

Tuning of Aggregation Enhanced Emission

  • Nanoaggregates and Spectra : 1H-benzo[de]isoquinoline derivatives exhibit aggregation enhanced emission in aqueous-DMF solutions, forming nanoaggregates characterized by scanning electron and atomic force microscopy. These derivatives demonstrate significant photophysical properties in both solution and solid states, influenced by π-π stacking and various molecular interactions (Srivastava, Singh, & Mishra, 2016).

Antimicrobial Activity

  • Derivatives against Various Microorganisms : Aminoalkyl 1H-benzo[de]isoquinoline-1,3(2H)-diones have shown potent antibacterial and antifungal activities against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans (Kuran et al., 2012).

Antitumor Properties

  • Cell Cycle Arrest and Apoptosis : Certain 1H-benzo[de]isoquinoline derivatives have demonstrated significant antitumor activities, inducing cell cycle arrest and apoptosis in various human tumor cell lines. These derivatives activate caspases and induce DNA damage, highlighting their potential as antitumor agents (Mukherjee et al., 2010).

Chemosensor Development

  • Detection of Anions : New derivatives of 1H-benzo[de]isoquinoline-1,3-dione with an amino group have been synthesized and show high selectivity in the determination of anions. These compounds are valuable for the development of chemosensor systems (Tolpygin et al., 2013).

Fluorescent Probes

  • DTT Detection and Imaging : A novel two-photon fluorescent probe based on 1H-benzo[de]isoquinoline has been developed for detecting 1,4-dithiothreitol (DTT), demonstrating quick response and high selectivity. This probe has been successfully employed in one- and two-photon imaging in HepG2 cells (Sun et al., 2018).

properties

IUPAC Name

1H-benzo[de]isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGHEZGKZFPGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-benzo[de]isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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